molecular formula C17H21NO5 B3180326 (S)-1-Benzyl 2-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate CAS No. 147489-27-8

(S)-1-Benzyl 2-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate

Cat. No. B3180326
CAS RN: 147489-27-8
M. Wt: 319.4 g/mol
InChI Key: UOZXRTSYHFCTJZ-AWEZNQCLSA-N
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Description

This compound is a pyrrolidine derivative. Pyrrolidine is a cyclic amine, and its derivatives are often used in organic synthesis and pharmaceutical applications .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyrrolidine derivative with the appropriate carboxylic acid or its derivative. This could potentially be achieved through methods such as amide coupling .

Chemical Reactions Analysis

As a pyrrolidine derivative, this compound could potentially undergo a variety of reactions. The carboxylate groups could be involved in acid-base reactions, and the ring structure could potentially undergo reactions such as ring-opening or substitution .

Scientific Research Applications

Crystal Structure and Supramolecular Assembly

One significant application of oxopyrrolidine analogues, including compounds similar to (S)-1-Benzyl 2-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate, is in the study of crystal structures and supramolecular assemblies. The weak interactions such as CH⋯O/CH⋯π present in these analogues play a vital role in controlling molecular conformation and constructing diverse supramolecular assemblies. This research provides insights into how bulky substitutions on the oxopyrrolidine scaffold can lead to interesting supramolecular structures through various weak interactions, despite lacking a traditional hydrogen bond donor and acceptor system (Samipillai et al., 2016).

Synthesis and Properties of Pyrrolidine Derivatives

Another area of research involves the synthesis of pyrrolidine derivatives. A study describes the parallel solution-phase synthesis of (2S,4E)-4-(Arylaminomethylidene)pyroglutamic acids, which involves the acid-catalyzed treatment of di-tert-butyl (2S,4E)-4-[(dimethylamino)methylidene]-5-oxopyrrolidine-1,2-dicarboxylate with various anilines. This synthesis method is significant for producing a library of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates, highlighting the versatility of the pyrrolidine scaffold in chemical synthesis (Svete et al., 2010).

Combinatorial Synthesis of Carboxamides

In another study, solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides was investigated. This research is significant for the development of a library of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, demonstrating the potential of pyrrolidine derivatives in combinatorial chemistry and drug discovery (Malavašič et al., 2007).

Synthesis of Polyamides and Polymers

Research in the synthesis of polyamides and polymers also utilizes pyrrolidine derivatives. For instance, a study focuses on synthesizing polyamides with flexible main-chain ether linkages and ortho-phenylene units from a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol. These polyamides have high thermal stability, solubility in various solvents, and are capable of forming transparent, flexible, and tough films, indicating their potential in materials science (Hsiao et al., 2000).

Future Directions

Pyrrolidine derivatives are a topic of ongoing research, particularly in the field of medicinal chemistry. Future research could potentially explore the synthesis of new pyrrolidine derivatives, their potential biological activities, and their mechanisms of action .

properties

IUPAC Name

1-O-benzyl 2-O-tert-butyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-17(2,3)23-15(20)14-9-13(19)10-18(14)16(21)22-11-12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZXRTSYHFCTJZ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(=O)CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC(=O)CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Benzyl 2-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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